1-(prop-2-yn-1-yl)-N'-(pyridine-2-carbonyl)piperidine-4-carbohydrazide
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Overview
Description
1-(prop-2-yn-1-yl)-N’-(pyridine-2-carbonyl)piperidine-4-carbohydrazide is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-yn-1-yl)-N’-(pyridine-2-carbonyl)piperidine-4-carbohydrazide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Propynyl Group: The propynyl group can be introduced via alkylation reactions using propargyl bromide or similar reagents.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through acylation reactions using pyridine-2-carbonyl chloride or related compounds.
Formation of the Carbohydrazide Group: The carbohydrazide group can be formed by reacting the intermediate with hydrazine or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(prop-2-yn-1-yl)-N’-(pyridine-2-carbonyl)piperidine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(prop-2-yn-1-yl)-N’-(pyridine-2-carbonyl)piperidine-4-carbohydrazide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Disruption of Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine ring structures.
Pyridine Derivatives: Compounds containing pyridine moieties.
Carbohydrazide Derivatives: Compounds with carbohydrazide functional groups.
Uniqueness
1-(prop-2-yn-1-yl)-N’-(pyridine-2-carbonyl)piperidine-4-carbohydrazide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N'-(1-prop-2-ynylpiperidine-4-carbonyl)pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-2-9-19-10-6-12(7-11-19)14(20)17-18-15(21)13-5-3-4-8-16-13/h1,3-5,8,12H,6-7,9-11H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQICOXUVXNPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NNC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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